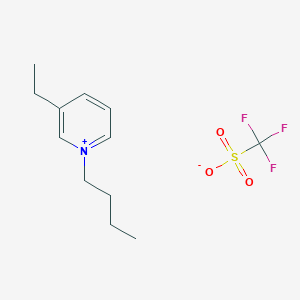
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications in various scientific fields. This compound is characterized by its stability, low volatility, and ability to dissolve a wide range of substances, making it a valuable tool in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-ethylpyridine with butyl halides, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality ionic liquids suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons.
Substitution: This involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide or electrophiles such as alkyl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate has a wide array of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions that are challenging in conventional solvents.
Biology: The compound’s ability to stabilize proteins and enzymes makes it valuable in biochemical studies.
Medicine: Research into drug delivery systems often utilizes this ionic liquid due to its biocompatibility and ability to enhance the solubility of pharmaceutical compounds.
Industry: Its use in electrochemical applications, such as batteries and capacitors, highlights its importance in energy storage technologies.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate exerts its effects involves interactions at the molecular level. The compound can disrupt hydrogen bonding networks, alter solvation dynamics, and stabilize transition states in chemical reactions. These interactions are crucial for its role as a solvent and catalyst in various processes.
Comparación Con Compuestos Similares
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylpyridinium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness: Compared to these similar compounds, 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate offers unique advantages in terms of its solubility profile and stability. Its specific structure allows for enhanced interactions with a broader range of substances, making it particularly useful in specialized applications where other ionic liquids may fall short.
Propiedades
Número CAS |
916730-37-5 |
|---|---|
Fórmula molecular |
C12H18F3NO3S |
Peso molecular |
313.34 g/mol |
Nombre IUPAC |
1-butyl-3-ethylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H18N.CHF3O3S/c1-3-5-8-12-9-6-7-11(4-2)10-12;2-1(3,4)8(5,6)7/h6-7,9-10H,3-5,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
JRYSDKCBOWQTHG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CC=CC(=C1)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
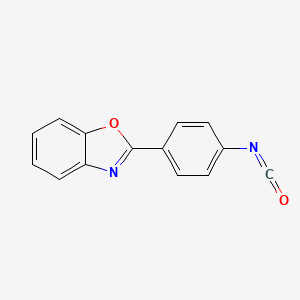
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
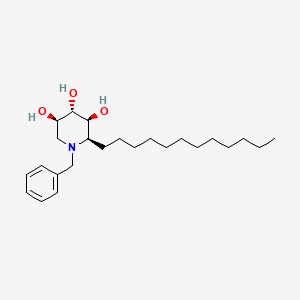

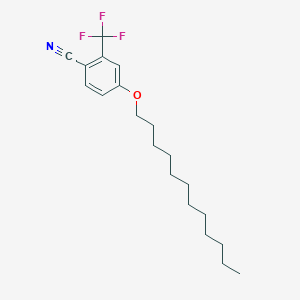
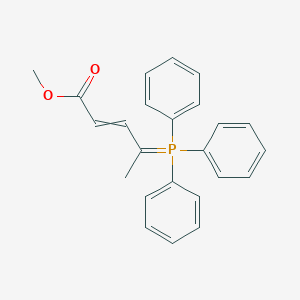
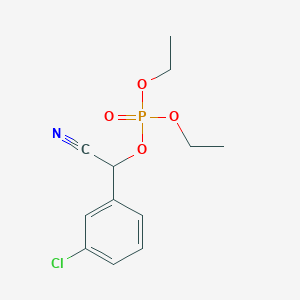
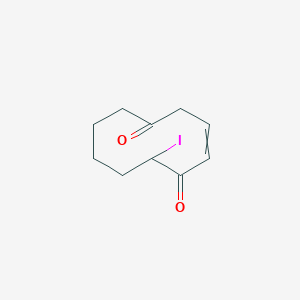

![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
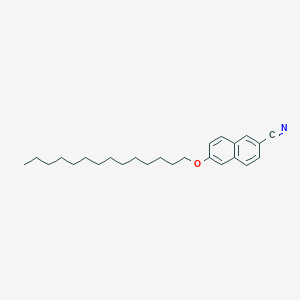
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
